molecular formula C10H8FNO B1498121 4'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 913720-11-3

4'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No. B1498121
CAS RN: 913720-11-3
M. Wt: 177.17 g/mol
InChI Key: IWCRIUWNLCMGCC-UHFFFAOYSA-N
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Description

“4’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one” is a chemical compound with the molecular formula C10H10FN . It is similar to "5’-Fluorospiro[cyclopropane-1,3’-indoline]" , which has a molecular weight of 163.19 .


Synthesis Analysis

The synthesis of spirocyclic oxindoles, which include “4’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one”, has been a significant objective in organic and medicinal chemistry . The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings has been analyzed .


Molecular Structure Analysis

The molecular structure of “4’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one” can be represented by the InChI code: 1S/C10H10FN/c11-7-1-2-9-8 (5-7)10 (3-4-10)6-12-9/h1-2,5,12H,3-4,6H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “4’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one” are not available, spirocyclic structures have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry .

Scientific Research Applications

Photochromic Materials

Spiropyran derivatives are known for their photochromic properties, meaning they can change color when exposed to light. This makes them useful in creating smart materials that respond to light stimuli, such as smart windows or lenses .

Organic Synthesis

Spiro compounds often serve as key intermediates in organic synthesis, leading to a variety of bioactive molecules. They can be used to synthesize complex structures in pharmaceuticals .

Medicinal Chemistry

Spirooxindole derivatives have a distinctive place in medicinal chemistry due to their bioactivity. They could be used in drug discovery for various therapeutic areas .

Environmental Chemistry

The green synthesis of spiro compounds indicates their potential application in environmentally friendly chemical processes .

Future Directions

Spirocyclic structures, such as “4’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one”, have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They are inherently highly 3-dimensional structures and can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure . They also access relatively underexplored chemical space and novel intellectual property (IP) space .

properties

IUPAC Name

4-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c11-6-2-1-3-7-8(6)10(4-5-10)9(13)12-7/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCRIUWNLCMGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=CC=C3F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659217
Record name 4'-Fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one

CAS RN

913720-11-3
Record name 4'-Fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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